molecular formula C19H16O2S B12454433 Ethyl 4,5-diphenylthiophene-2-carboxylate

Ethyl 4,5-diphenylthiophene-2-carboxylate

Cat. No.: B12454433
M. Wt: 308.4 g/mol
InChI Key: HLSBISFVXMCFBQ-UHFFFAOYSA-N
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Description

Ethyl 4,5-diphenylthiophene-2-carboxylate is an organic compound with the molecular formula C19H16O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two phenyl groups and an ethyl ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-diphenylthiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-diphenylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Benzene, substituted benzene, acid catalysts

Major Products Formed

Scientific Research Applications

Ethyl 4,5-diphenylthiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 4,5-diphenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4,5-diphenylthiophene-2-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H16O2S

Molecular Weight

308.4 g/mol

IUPAC Name

ethyl 4,5-diphenylthiophene-2-carboxylate

InChI

InChI=1S/C19H16O2S/c1-2-21-19(20)17-13-16(14-9-5-3-6-10-14)18(22-17)15-11-7-4-8-12-15/h3-13H,2H2,1H3

InChI Key

HLSBISFVXMCFBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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